3,4,5-Trichloro-2,6-dimethylpyridine
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Overview
Description
3,4,5-Trichloro-2,6-dimethylpyridine is an organic compound with the molecular formula C7H6Cl3N. It is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms and two methyl groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-2,6-dimethylpyridine typically involves the chlorination of 2,6-dimethylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 3, 4, and 5 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Less chlorinated pyridines or fully dechlorinated pyridines are formed.
Scientific Research Applications
3,4,5-Trichloro-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5,6-dimethylpyridine
- 3,4-Dichloro-2,6-dimethylpyridine
- 2,6-Dimethylpyridine
Uniqueness
3,4,5-Trichloro-2,6-dimethylpyridine is unique due to the specific arrangement of chlorine atoms and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
3,4,5-Trichloro-2,6-dimethylpyridine (TCDMP) is an organic compound with the molecular formula C7H6Cl3N. It belongs to the class of chlorinated pyridines and has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article provides a comprehensive overview of the biological activity of TCDMP, including its mechanisms of action, comparative studies, and relevant research findings.
TCDMP is characterized by three chlorine atoms and two methyl groups attached to a pyridine ring. The specific arrangement of these substituents influences its chemical reactivity and biological interactions. The compound's structure can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C7H6Cl3N |
Molecular Weight | 209.49 g/mol |
Chlorine Substituents | 3 (at positions 3, 4, and 5) |
Methyl Substituents | 2 (at positions 2 and 6) |
The biological activity of TCDMP is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of chlorine atoms and methyl groups enhances its binding affinity and specificity. Notably, TCDMP has been shown to act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Enzymatic Inhibition
Research indicates that TCDMP exhibits inhibitory effects on certain enzymes involved in metabolic processes. For example:
- Inhibition of Kinases : TCDMP has been studied for its potential to inhibit kinases related to parasitic infections, which may provide avenues for developing new therapeutic agents against diseases like malaria .
- Interaction with N-myristoyltransferase : It has been identified as a potential inhibitor of N-myristoyltransferase in Trypanosoma species, which is crucial for parasite survival.
Antimicrobial Properties
TCDMP has demonstrated significant antimicrobial activity against various pathogens. Its effectiveness can be summarized as follows:
Pathogen Type | Activity Level |
---|---|
Bacteria | Moderate to High |
Fungi | Moderate |
Protozoa | High |
Studies have indicated that TCDMP can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This broad-spectrum activity makes it a candidate for further exploration in pharmaceutical applications.
Case Studies
- Antimalarial Activity : A study evaluated the efficacy of TCDMP against Plasmodium falciparum kinases PfGSK3 and PfPK6. The compound exhibited an IC50 value of approximately 328 nM against PfGSK3, indicating potent inhibitory action .
- Anti-inflammatory Effects : Another investigation explored the anti-inflammatory properties of TCDMP through its action on inflammatory mediators. Results showed a significant reduction in pro-inflammatory cytokines when tested in vitro.
Comparative Analysis
To understand the unique properties of TCDMP relative to similar compounds, a comparative analysis was conducted:
Compound | Structure Features | Biological Activity |
---|---|---|
2,3-Dichloro-5,6-dimethylpyridine | Fewer chlorine substituents | Lower antimicrobial activity |
3,4-Dichloro-2,6-dimethylpyridine | Similar structure with two Cl atoms | Moderate activity |
2,6-Dimethylpyridine | No chlorine substituents | Minimal biological activity |
This comparison highlights the enhanced biological activity associated with the chlorinated derivatives compared to non-chlorinated analogs.
Properties
IUPAC Name |
3,4,5-trichloro-2,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYZELVCDIERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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